9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a furan ring fused to a chromenone core, with additional butyl, methyl, and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the following steps:
Williamson Reaction: The initial step involves the reaction of hydroxycoumarins with phenacyl bromide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of polyphosphoric acid to form the furan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: The compound can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with molecular targets such as DNA and proteins. The furan ring and chromenone core allow the compound to intercalate between DNA base pairs, potentially leading to DNA cross-linking and inhibition of replication. This mechanism is similar to other furocoumarins used in phototherapy .
Comparison with Similar Compounds
Similar Compounds
- 9-phenyl-7H-furo[2,3-f]chromen-7-one
- 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
- 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one
Uniqueness
9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substituents (butyl and methyl groups) which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C22H20O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-butyl-4-methyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H20O3/c1-3-4-8-16-12-19(23)25-18-11-14(2)20-17(13-24-22(20)21(16)18)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 |
InChI Key |
LGCGCUZDYYGCCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.